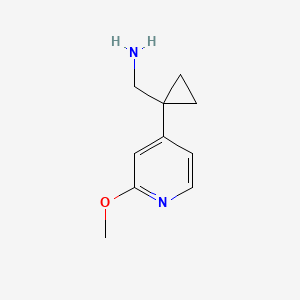

(1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2O It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a methoxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination, using reducing agents like sodium cyanoborohydride.

Methoxypyridine Ring Formation: The methoxypyridine ring can be synthesized through a series of reactions, including nitration, reduction, and methylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the methoxypyridine ring to a more saturated form, such as a piperidine derivative.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

Oxidation: Imines, oximes.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Molecular Probes: It can be used as a molecular probe to study biological processes, such as signal transduction or metabolic pathways.

Medicine:

Drug Development: The compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

Diagnostics: It can be used in diagnostic assays to detect or quantify biological molecules.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of (1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

- (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine

- (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine

Comparison:

- Structural Differences: The position of the methoxy group on the pyridine ring differs among these compounds, leading to variations in their chemical and biological properties.

- Reactivity: The reactivity of these compounds can vary based on the position of the methoxy group, affecting their behavior in chemical reactions.

- Biological Activity: The biological activity of these compounds may differ, with each compound potentially targeting different enzymes or receptors.

Biological Activity

(1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine is a compound with a unique structural configuration that includes a cyclopropyl group, a methanamine moiety, and a 2-methoxypyridine substituent. This combination suggests potential biological activities, particularly in the context of neurological disorders, due to the pharmacological properties associated with pyridine derivatives. This article explores the biological activity of this compound, supported by various studies and findings.

- Molecular Formula : C_{12}H_{16}N_{2}O

- Molecular Weight : Approximately 194.24 g/mol

The presence of the methoxy group on the pyridine ring enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier (BBB), thus increasing its potential efficacy in treating central nervous system (CNS) disorders.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities relevant to neurological conditions such as depression and anxiety. Pyridine derivatives are known for their roles as neurotransmitter modulators, and this compound's structure suggests it could interact with various neurotransmitter receptors.

- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly NMDA and AMPA receptors, which are crucial in synaptic plasticity and memory function.

- Blood-Brain Barrier Penetration : The methoxy group may facilitate better penetration through the BBB, enhancing its therapeutic potential in CNS disorders.

Interaction Studies

Initial binding assays have been conducted to evaluate how this compound influences biological systems. These studies focus on its interaction with key neurotransmitter receptors:

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| NMDA | TBD | |

| AMPA | TBD |

Further in vitro studies on cell lines expressing these receptors are necessary to elucidate its efficacy and safety profile.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique pharmacological profiles offered by this compound:

| Compound Name | Similarity Index |

|---|---|

| (1-(Methoxymethyl)cyclopropyl)methanamine | 0.87 |

| (1-(Aminomethyl)cyclobutyl)methanol | 0.86 |

| (1-(Aminomethyl)cyclopentyl)methanol | 0.86 |

| (1-(Aminomethyl)cyclohexyl)methanol | 0.86 |

| 2-(Aminomethyl)-2-isopropyl-3-methylbutan-1-ol | 0.90 |

The specific combination of the cyclopropane ring with a methoxy-substituted pyridine sets this compound apart from others, potentially offering unique therapeutic benefits.

Properties

CAS No. |

1060807-10-4 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

[1-(2-methoxypyridin-4-yl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H14N2O/c1-13-9-6-8(2-5-12-9)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 |

InChI Key |

LIORMFVGJDYXRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)C2(CC2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.